N-(4-cyanophenyl)-3,3,3-trifluoropropanimidoyl chloride
Description
N-(4-cyanophenyl)-3,3,3-trifluoropropanimidoyl chloride is an organic compound characterized by the presence of a cyanophenyl group and a trifluoropropanimidoyl chloride moiety
Properties
Molecular Formula |
C10H6ClF3N2 |
|---|---|
Molecular Weight |
246.61 g/mol |
IUPAC Name |
N-(4-cyanophenyl)-3,3,3-trifluoropropanimidoyl chloride |
InChI |
InChI=1S/C10H6ClF3N2/c11-9(5-10(12,13)14)16-8-3-1-7(6-15)2-4-8/h1-4H,5H2 |
InChI Key |
PTLHVHKRFQNCAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)N=C(CC(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-3,3,3-trifluoropropanimidoyl chloride typically involves the reaction of 4-cyanophenylamine with 3,3,3-trifluoropropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates can help achieve consistent product quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanophenyl)-3,3,3-trifluoropropanimidoyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can hydrolyze in the presence of water or aqueous base to form the corresponding carboxylic acid.
Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms, such as amines or hydrazines, to form imines or hydrazones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary or secondary amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Hydrolysis: This reaction can be performed using aqueous sodium hydroxide or hydrochloric acid at elevated temperatures.
Condensation Reactions: These reactions often require the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to drive the reaction to completion.
Major Products Formed
Nucleophilic Substitution: The major products are substituted amides, esters, or thioesters, depending on the nucleophile used.
Hydrolysis: The primary product is the corresponding carboxylic acid.
Condensation Reactions: The products are typically imines or hydrazones, which can be further transformed into various heterocyclic compounds.
Scientific Research Applications
N-(4-cyanophenyl)-3,3,3-trifluoropropanimidoyl chloride has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs due to its ability to form stable derivatives with potential biological activity.
Material Science: It is employed in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-3,3,3-trifluoropropanimidoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins .
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyanophenyl)-3,3,3-trifluoropropanamide
- N-(4-cyanophenyl)-3,3,3-trifluoropropanoyl chloride
- N-(4-cyanophenyl)-3,3,3-trifluoropropanimidoyl bromide
Uniqueness
N-(4-cyanophenyl)-3,3,3-trifluoropropanimidoyl chloride is unique due to the presence of both a cyanophenyl group and a trifluoropropanimidoyl chloride moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
